molecular formula C10H8Cl2N2 B8064407 Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)- CAS No. 93516-63-3

Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)-

Cat. No.: B8064407
CAS No.: 93516-63-3
M. Wt: 227.09 g/mol
InChI Key: KBSUFWALAJVHTQ-UHFFFAOYSA-N
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Description

Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)- is an organic compound with the molecular formula C10H8Cl2N2 It is a derivative of benzenamine, where two chlorine atoms are substituted at the 3rd and 5th positions, and a pyrrole ring is attached at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)- typically involves the following steps:

    Nitration and Reduction: The starting material, 3,5-dichloroaniline, undergoes nitration to form 3,5-dichloro-4-nitroaniline. This intermediate is then reduced to 3,5-dichloro-4-aminobenzene.

    Pyrrole Substitution: The 3,5-dichloro-4-aminobenzene is then reacted with pyrrole under suitable conditions to yield Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)-.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 3,4-dichloro-: Similar structure but with chlorine atoms at the 3rd and 4th positions.

    Benzenamine, 3,5-dichloro-: Lacks the pyrrole ring, making it less complex.

    Indole derivatives: Compounds containing the indole nucleus, which share some structural similarities with the pyrrole ring.

Uniqueness

Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)- is unique due to the presence of both chlorine atoms and the pyrrole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dichloro-4-pyrrol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c11-8-5-7(13)6-9(12)10(8)14-3-1-2-4-14/h1-6H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSUFWALAJVHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501267414
Record name 3,5-Dichloro-4-(1H-pyrrol-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93516-63-3
Record name 3,5-Dichloro-4-(1H-pyrrol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93516-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-(1H-pyrrol-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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